(1H-indazol-5-yl)methanol
Overview
Description
“(1H-indazol-5-yl)methanol” is a chemical compound with the molecular formula C8H8N2O and a molecular weight of 148.16 . It is a solid substance that appears as a light yellow to yellow powder or crystals .
Molecular Structure Analysis
The InChI code for “(1H-indazol-5-yl)methanol” is 1S/C8H8N2O/c11-5-6-1-2-8-7(3-6)4-9-10-8/h1-4,11H,5H2,(H,9,10) . This indicates that the compound contains eight carbon atoms, eight hydrogen atoms, two nitrogen atoms, and one oxygen atom .Physical And Chemical Properties Analysis
“(1H-indazol-5-yl)methanol” is a solid substance that appears as a light yellow to yellow powder or crystals .Scientific Research Applications
Reaction Mechanism Studies
- The reaction of NH-indazoles with formaldehyde in aqueous hydrochloric acid, focusing on the formation of N1-CH2OH derivatives, has been explored using solution and solid-state NMR and crystallography. Theoretical calculations provided a solid basis for these experimental observations, revealing the mechanism behind the formation of these derivatives (Alkorta et al., 2022).
Synthetic Chemistry
- New methanone and isoxazoleyl derivatives have been synthesized through the condensation of 1,3-diphenyl-1H-pyrazole-4-carbaldehyde with acetyl acetone. This involves sequential Knoevenagel/Michael/aldol reactions leading to the synthesis of 4-indazolyl-1,3,4-trisubstituted pyrazole derivatives (Hote & Lokhande, 2014).
Catalysis
- A tris(1-benzyl-1H-1,2,3-triazol-4-yl)methanol ligand has been developed, demonstrating outstanding catalytic properties for Huisgen 1,3-dipolar cycloadditions. This catalyst is notable for its low loadings, short reaction times, and compatibility with free amino groups (Ozcubukcu et al., 2009).
Corrosion Inhibition
- (1-Benzyl-1H-1,2,3-triazole-4-yl)methanol and related compounds were investigated as corrosion inhibitors for mild steel in acidic media. These compounds showed effective inhibition, with their interaction with the steel surface being analyzed via computational chemistry studies (Ma et al., 2017).
Precursor for Synthesis of Biomimetic Chelating Ligands
- Derivatives of (4-(adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol were prepared as potential precursors for the synthesis of biomimetic chelating ligands, showcasing the versatility of these compounds in synthetic chemistry (Gaynor et al., 2023).
Formation of Novel Complexes
- Studies have shown the formation of novel complexes using indazole derivatives. For example, the reaction of trans-[Ru(III)Cl4(Hind)2]- with dimethyl sulfoxide led to the formation of unique isomeric compounds, illustrating the potential of indazole derivatives in complex formation (Reisner et al., 2005).
Electrocatalytic Synthesis
- An electrocatalytic protocol has been developed for synthesizing 2,3-dihydroquinazolin-4(1H)-one, utilizing methanol as the C1 source. This method illustrates the use of indazole derivatives in innovative synthesis techniques (Liu et al., 2021).
Safety And Hazards
“(1H-indazol-5-yl)methanol” is classified under GHS07 and carries the signal word 'Warning’ . It may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, wearing protective gloves/protective clothing/eye protection/face protection, and ensuring adequate ventilation .
properties
IUPAC Name |
1H-indazol-5-ylmethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O/c11-5-6-1-2-8-7(3-6)4-9-10-8/h1-4,11H,5H2,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIXLZPHPSJUXBX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1CO)C=NN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60363805 | |
Record name | (1H-indazol-5-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60363805 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1H-indazol-5-yl)methanol | |
CAS RN |
478828-52-3 | |
Record name | (1H-indazol-5-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60363805 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-(Hydroxymethyl)-1H-indazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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